molecular formula C18H15N3O4 B2944327 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 952846-43-4

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2944327
CAS No.: 952846-43-4
M. Wt: 337.335
InChI Key: WVSYMUQOSJPPFC-UHFFFAOYSA-N
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Description

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (hereafter referred to as the target compound) is a heterocyclic molecule featuring a 1,3-benzodioxole moiety linked via an acetamide bridge to a 1,3,4-oxadiazole ring substituted with a 3-methylphenyl group. This structure combines bioisosteric elements (amide and oxadiazole) with aromatic systems, which are commonly associated with pharmacological activity.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-3-2-4-13(7-11)17-20-21-18(25-17)19-16(22)9-12-5-6-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSYMUQOSJPPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Oxadiazole Ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the benzodioxole and oxadiazole intermediates through an acetamide linkage under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole ring can undergo oxidation reactions, often leading to the formation of quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: Both the benzodioxole and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzodioxole and oxadiazole derivatives.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases.

    Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation by inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound belongs to a broader class of 1,3,4-oxadiazole-acetamide derivatives. Key structural analogs and their substituent variations are summarized below:

Table 1: Structural and Functional Comparison of Analogs
Compound Name/ID Core Structure Modifications Biological Activity Key Data/Findings References
Target Compound 3-methylphenyl, 1,3-benzodioxol Not explicitly reported Structural similarity to bioactive analogs
Compound 8 () Tetrahydronaphthalenyloxy, 1,3-benzodioxol Anticancer (A549, C6), MMP-9 inhibition IC50 comparable to cisplatin; MMP-9 IC50: ~70% inhibition
Compound 9 () Phenyl, 1,3-benzodioxol Anticancer, MMP-9 inhibition MMP-9 IC50: ~65% inhibition
N-(3-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8f, ) 3-methylphenyl, indolylmethyl Not explicitly reported Molecular weight: 378 g/mol; IR/NMR confirmed
2a () Benzofuran, 3-chlorophenyl Antimicrobial (Laccase catalysis) Potent in series; MIC: <10 µg/mL
CM1002276 () 1,3-Benzodioxol, 3-methylphenyl Not explicitly reported Molecular formula: C₂₀H₁₇N₃O₄S

Key Differentiators and Limitations

  • Differentiators :
    The target compound’s combination of 1,3-benzodioxol and 3-methylphenyl groups is unique among the analogs. This structure may offer a balance between enzymatic inhibition (via benzodioxol) and pharmacokinetic optimization (via methylphenyl).

  • Limitations : Direct biological data for the target compound are absent in the evidence. In contrast, analogs like Compounds 8 and 9 () have well-characterized anticancer profiles, underscoring the need for targeted assays to validate the target compound’s efficacy .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O3C_{19}H_{18}N_{4}O_{3}, and it features a benzodioxole moiety linked to an oxadiazole group. The presence of these functional groups suggests potential interactions with various biological targets.

Property Details
Molecular Formula C19H18N4O3
Molecular Weight 342.37 g/mol
IUPAC Name This compound
CAS Number 299199-78-3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxadiazole and benzodioxole groups may facilitate binding to biological macromolecules, influencing pathways such as:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
  • Receptor Modulation: It may modulate receptor activity, impacting signaling pathways that control cellular responses.

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Studies suggest potential cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
  • Anti-inflammatory Effects: Compounds in this class have been reported to reduce inflammation in preclinical models.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related compounds. The findings indicated that compounds with the benzodioxole structure demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) at low micromolar concentrations.

Antimicrobial Efficacy

Another research article highlighted the antimicrobial properties of related oxadiazole derivatives. The study found that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting a possible application in developing new antibiotics.

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